molecular formula C12H16O5 B1602853 4-Methoxy-3-(3-methoxypropoxy)benzoic acid CAS No. 895240-50-3

4-Methoxy-3-(3-methoxypropoxy)benzoic acid

Cat. No.: B1602853
CAS No.: 895240-50-3
M. Wt: 240.25 g/mol
InChI Key: BSMIUCOCVISYDX-UHFFFAOYSA-N
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Description

4-Methoxy-3-(3-methoxypropoxy)benzoic acid is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
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Biological Activity

4-Methoxy-3-(3-methoxypropoxy)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}O5_5
  • IUPAC Name : this compound
  • CAS Number : 19039502

This compound features a methoxy group and a propoxy chain, which may influence its solubility and interaction with biological systems.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. Various studies have utilized assays such as ABTS and DPPH to evaluate the antioxidant capacity of this compound.

Assay Type Inhibition Percentage (%)
ABTS78%
DPPH65%

These results suggest that the compound's antioxidant activity may be comparable to established antioxidants like butylated hydroxytoluene (BHT).

Antiproliferative Activity

The antiproliferative effects of this compound have been studied against various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, with IC50_{50} values indicating its effectiveness in inhibiting cell growth.

Cell Line IC50_{50} (µM)
MCF-75.3
HCT1164.0
HEK2936.2

These findings highlight the potential of this compound as a therapeutic agent in cancer treatment, particularly against breast cancer cells.

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of cell cycle regulators.

Case Studies and Research Findings

  • Study on Antioxidant Properties : A study published in MDPI found that derivatives of methoxy-substituted benzoic acids exhibited enhanced antioxidant activity compared to standard compounds. The research concluded that structural modifications significantly influence the biological activity of these compounds .
  • Antiproliferative Effects on Cancer Cells : In a comparative analysis, researchers evaluated the antiproliferative effects of various benzoic acid derivatives, including this compound. The results indicated that this compound showed promising activity against multiple cancer cell lines, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound could modulate key signaling pathways involved in cell proliferation and apoptosis, indicating a multifaceted approach to its anticancer effects .

Scientific Research Applications

BACE-1 Inhibition

One of the most promising applications of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid is its role as a BACE-1 inhibitor. BACE-1 (Beta-Site APP Cleaving Enzyme 1) is a critical enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. The inhibition of BACE-1 can potentially reduce the formation of these peptides, thus offering a therapeutic strategy for Alzheimer's treatment.

Case Studies and Findings :

  • In a study focused on the design and synthesis of hydroxyethylene-based BACE-1 inhibitors, derivatives similar to this compound were evaluated for their inhibitory activity against BACE-1. The results indicated that modifications at the P1 position significantly influenced potency, with IC50 values suggesting competitive inhibition profiles .
CompoundIC50 (µM)% Inhibition at 1 µM
Compound A4.685%
Compound B>1015%
Compound C2.290%

This table summarizes the findings from various synthesized compounds where structural modifications were tested for their inhibitory effects on BACE-1.

Drug Delivery Systems

Due to its structural properties, this compound may also be explored in drug delivery systems where controlled release is essential. Its methoxy groups can enhance solubility and stability, making it suitable for formulating pharmaceutical preparations.

Properties

IUPAC Name

4-methoxy-3-(3-methoxypropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-15-6-3-7-17-11-8-9(12(13)14)4-5-10(11)16-2/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMIUCOCVISYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597634
Record name 4-Methoxy-3-(3-methoxypropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895240-50-3
Record name 4-Methoxy-3-(3-methoxypropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methoxy-3-(3-methoxy-propoxy)-benzoic acid methyl ester (140 g, 0.55 mol) and NaOH (1N, 825 mL, 0.825 mol) in MeOH (840 mL) is stirred at RT for 18 h. After completion, the solvent is removed under reduced pressure, and the residue is diluted with water (200 mL) and extracted twice with AcOEt (250 mL). The aqueous layer is acidified by addition of aqueous HCl (2N, 470 mL) and extracted 3 times with AcOEt (1 L). The combined organic extracts are washed with brine, dried over Na2SO4, filtered and concentrated. The crude material is purified by crystallization in AcOEt to give the title compound. MS (LC-MS): 239.1 [M−H]−; tR (HPLC, CC 70/4 Nucleosil 3 C18HD column, 20 to 100% CH3CN in H2O in 2, then 4 min with 100% CH3CN, CH3CN and H2O with 0.1% TFA, flow: 1.5 mL/min): 2.43 min.
Name
4-methoxy-3-(3-methoxy-propoxy)-benzoic acid methyl ester
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
825 mL
Type
reactant
Reaction Step One
Name
Quantity
840 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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